
4-Benzyloxy-biphenyl
描述
4-Benzyloxy-biphenyl is an organic compound with the molecular formula C19H16O. It consists of a biphenyl core with a benzyloxy group attached to one of the phenyl rings. This compound is known for its applications in organic synthesis and material science due to its unique structural properties.
作用机制
Target of Action
It’s known that benzylic compounds often interact with enzymes and receptors in the body due to their structural similarity to many biological molecules .
Mode of Action
Benzylic compounds are known to undergo various reactions due to the activation of the benzylic position . This includes SN1, SN2, and E1 reactions, which show enhanced reactivity due to the adjacent aromatic ring .
Biochemical Pathways
Benzylic compounds are known to be involved in various biochemical processes, including oxidative degradation .
Pharmacokinetics
The molecular properties of the compound, such as its molecular weight of 260330 Da , may influence its bioavailability.
生化分析
Biochemical Properties
4-Benzyloxy-biphenyl plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. The compound is known to undergo oxidation at the benzylic position, facilitated by enzymes such as cytochrome P450 . This oxidation process leads to the formation of reactive intermediates that can further interact with other biomolecules. Additionally, this compound can participate in nucleophilic substitution reactions, where it interacts with nucleophiles to form new chemical bonds .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound’s oxidation products can induce oxidative stress, leading to changes in gene expression and cellular metabolism . In certain cell types, this compound has been shown to modulate the activity of transcription factors, thereby affecting the expression of genes involved in cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of its oxidation products to cellular proteins, leading to enzyme inhibition or activation . For instance, the compound can inhibit the activity of enzymes involved in antioxidant defense, thereby increasing oxidative stress within the cell. Additionally, this compound can interact with DNA, causing changes in gene expression that contribute to its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but its oxidation products can degrade over time . Long-term exposure to this compound has been associated with sustained oxidative stress and alterations in cellular function. In vitro studies have shown that prolonged exposure can lead to changes in cell morphology and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without significant adverse effects . At higher doses, this compound can induce toxic effects, including liver damage and oxidative stress. These effects are dose-dependent, with higher doses leading to more pronounced adverse outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its oxidation at the benzylic position . The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated derivatives. These metabolites can further participate in conjugation reactions, such as glucuronidation, which facilitate their excretion from the body. The metabolic flux of this compound and its metabolites can influence the levels of various intermediates in these pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in lipid-rich compartments. This distribution pattern can affect its localization and accumulation within different tissues, influencing its overall biological activity.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . The compound is often found in the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular metabolism and oxidative stress. Post-translational modifications and targeting signals may also play a role in directing this compound to specific subcellular compartments, thereby modulating its activity and function.
准备方法
Synthetic Routes and Reaction Conditions
4-Benzyloxy-biphenyl can be synthesized through various methods. One common synthetic route involves the reaction of 4-benzyloxychlorobenzene with diphenylborinic anhydride . The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques are common in industrial production to ensure consistent quality.
化学反应分析
Types of Reactions
4-Benzyloxy-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the biphenyl core.
科学研究应用
4-Benzyloxy-biphenyl has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s structural properties make it useful in the development of liquid crystals and other advanced materials.
Pharmaceutical Development: It serves as a building block for the synthesis of potential drug candidates and bioactive molecules.
相似化合物的比较
Similar Compounds
4-Benzoylbiphenyl: Similar in structure but contains a carbonyl group instead of a benzyloxy group.
4-Phenylphenyl benzyl ether: Another related compound with slight variations in the substituent groups.
Uniqueness
4-Benzyloxy-biphenyl is unique due to its benzyloxy group, which imparts distinct chemical reactivity and physical properties. This makes it particularly valuable in specific synthetic applications and material science research.
属性
IUPAC Name |
1-phenyl-4-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O/c1-3-7-16(8-4-1)15-20-19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCLAPRSZLWPGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389208 | |
| Record name | 4-Benzyloxy-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84954-30-3 | |
| Record name | 4-Benzyloxy-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the liquid crystalline properties of 4-benzyloxy-biphenyl and its derivatives?
A: While this compound itself does not exhibit liquid crystalline properties [], its incorporation into larger molecular structures can induce liquid crystallinity. For instance, when incorporated as a side chain in poly[4-(methacryloxy)hexanoloxy-4'-benzyloxy biphenyl], a nematic phase is observed []. Interestingly, dimeric compounds containing this compound connected to cholesterol through varying alkanedioate linkers demonstrate a range of liquid crystalline behaviors, including smectic and cholesteric phases. This highlights the influence of molecular structure and symmetry on the liquid crystalline properties of these compounds [].
Q2: How can this compound be synthesized?
A: this compound can be synthesized through several routes. One method involves using 4-hydroxybiphenyl as a starting material and subjecting it to a multi-step synthesis including esterification, Friedel-Crafts acetylation, benzylation, chloroform reaction, and catalytic hydrogenolysis. This approach results in an overall yield of 57.8% []. Another study describes its use as a building block in the synthesis of side-chain liquid crystalline polymers, although the specific synthetic details for the this compound precursor are not provided in that particular study [].
Q3: What analytical techniques are used to characterize this compound and its derivatives?
A3: Various analytical methods are employed to characterize this compound and its derivatives. Common techniques include:
- Nuclear Magnetic Resonance Spectroscopy (NMR): Used to confirm the structure of this compound derivatives, particularly by analyzing proton (1H) NMR spectra [, ].
- Infrared Spectroscopy (IR): Provides information about the functional groups present in the molecule [].
- Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound [].
- Elemental Analysis: Confirms the elemental composition of the synthesized compound [].
- Differential Scanning Calorimetry (DSC): Used to study the phase transition behavior of liquid crystalline materials containing this compound [, ].
- Polarizing Microscopy: Employed to visually observe and characterize the liquid crystalline phases exhibited by compounds containing this compound [].
Q4: Can this compound be used in materials with nonlinear optical properties?
A: Yes, incorporating this compound as a side chain in liquid crystalline polymers can enhance their nonlinear optical properties []. The liquid crystalline nature of the polymer matrix allows for the alignment of the this compound units, which can improve the material's ability to interact with light in a nonlinear manner. This has potential applications in areas such as optical switching and data storage.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


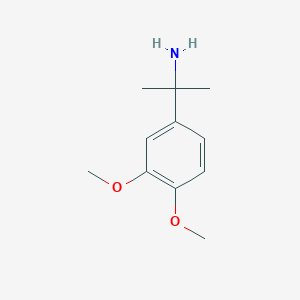
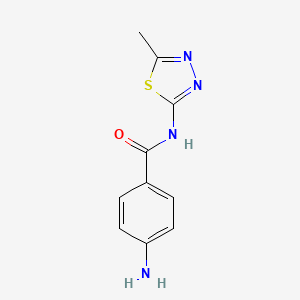



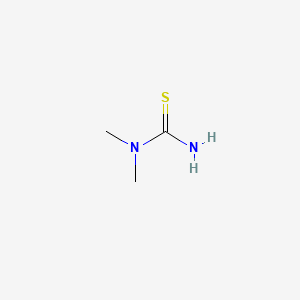

![Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide](/img/structure/B1274213.png)
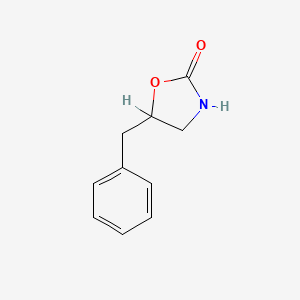
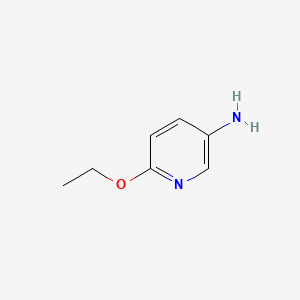
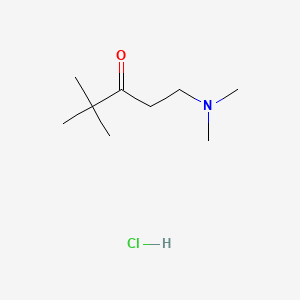

![2-[4-(2-Aminoethyl)phenoxy]acetic acid hydrochloride](/img/structure/B1274224.png)

